molecular formula C14H10N2O2S2 B1662525 (2-Carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate CAS No. 217099-43-9

(2-Carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate

Cat. No.: B1662525
CAS No.: 217099-43-9
M. Wt: 302.4 g/mol
InChI Key: OTGQTQBPQCRNRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BCX-1470 is a potent and selective inhibitor of serine proteases, specifically targeting factor D and C1s. It is known for its ability to inhibit the esterolytic activity of these enzymes with high specificity and potency. The compound has a molecular formula of C₁₄H₁₀N₂O₂S₂ and a molecular weight of 302.37 g/mol .

Scientific Research Applications

BCX-1470 has a wide range of scientific research applications, including:

Mechanism of Action

BCX-1470 exerts its effects by inhibiting the esterolytic activity of serine proteases, specifically factor D and C1s. The compound binds to the active site of these enzymes, preventing them from catalyzing the hydrolysis of their substrates. This inhibition disrupts the complement cascade, which is a proteolytic pathway involved in immune responses. By blocking the activity of factor D and C1s, BCX-1470 can reduce inflammation and other pathological processes associated with complement activation .

Future Directions

Thiophene derivatives, including “(2-Carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate”, have shown promising results as anticancer agents . The comparison between the activity of newly synthesized thiophene derivatives towards tumor and normal cell lines will direct future research towards the synthesis of effective anticancer agents .

Preparation Methods

The synthesis of BCX-1470 involves several steps, starting with the preparation of the core structure, which includes a benzothiophene ring. The synthetic route typically involves the following steps:

    Formation of the Benzothiophene Core: This step involves the cyclization of a suitable precursor to form the benzothiophene ring.

    Functionalization: The benzothiophene core is then functionalized with various substituents to achieve the desired chemical structure.

    Final Assembly: The final step involves the coupling of the functionalized benzothiophene with other chemical groups to form BCX-1470.

Chemical Reactions Analysis

BCX-1470 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

BCX-1470 is unique in its high specificity and potency for factor D and C1s compared to other serine protease inhibitors. Similar compounds include:

    Eculizumab: A monoclonal antibody that inhibits the complement protein C5.

    Aprotinin: A broad-spectrum serine protease inhibitor.

    C1-inhibitor: A natural inhibitor of complement proteases used in the treatment of hereditary angioedema.

BCX-1470 stands out due to its selective inhibition of factor D and C1s, making it a valuable tool for studying these specific enzymes and their roles in the complement system .

Properties

IUPAC Name

(2-carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S2/c15-13(16)12-6-8-3-4-9(7-11(8)20-12)18-14(17)10-2-1-5-19-10/h1-7H,(H3,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGQTQBPQCRNRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C=C(S3)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431348
Record name BCX 1470
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217099-43-9
Record name BCX 1470
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(2-Carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate
Reactant of Route 3
(2-Carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
(2-Carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate
Reactant of Route 5
(2-Carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate
Reactant of Route 6
(2-Carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.